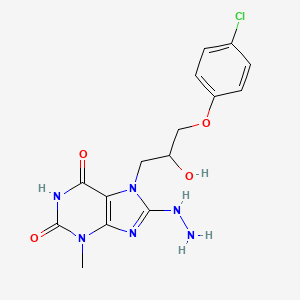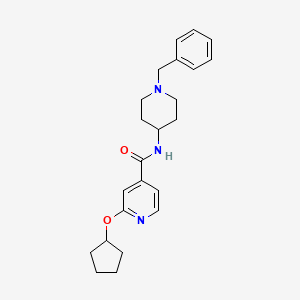
N-(1-benzylpiperidin-4-yl)-2-(cyclopentyloxy)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-benzylpiperidin-4-yl)-2-(cyclopentyloxy)isonicotinamide, also known as BP-897, is a compound that has been extensively researched for its potential applications in various fields of research and industry. It is a part of a series of compounds that were designed following a molecular hybridization approach, synthesized, and biologically tested for hAChE, hBChE, hBACE-1, and Aβ aggregation inhibition potential to improve cognition and memory functions associated with Alzheimer’s disease .
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has demonstrated the synthesis of new derivatives involving isonicotinamide, highlighting their antimicrobial properties. For instance, N-(2-(2-hydroxyphenyl)-4-oxothiazolidin-3-yl) isonicotinamide derivatives exhibit good antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli (Ramachandran, 2017).
Chemical Interactions and Complex Formation
Studies have also focused on the chemical interactions and complex formation capabilities of isonicotinamide derivatives. For example, the formation of crystalline molecular complexes with benzoic acid has been explored, revealing insights into the intermolecular interactions and the role of solvents in controlling crystalline forms (Seaton et al., 2009).
Novel Scaffolds for Drug Development
Isonicotinamide derivatives have been utilized as scaffolds for developing new therapeutic agents. A notable example is the discovery of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a new scaffold for antimicrotubule agents, showing potent antiproliferative activity against cancer cell lines (Stefely et al., 2010).
Potential in Antitumor Medicines
Further, N-(2-nitroxyethyl)isonicotinamide and its complexes with PdCl2 and PtCl2 have been synthesized, aiming at potential antitumor applications. The crystal structures of these complexes were determined, providing foundational knowledge for their use in medicinal chemistry (Fedorov et al., 2001).
properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-cyclopentyloxypyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c27-23(19-10-13-24-22(16-19)28-21-8-4-5-9-21)25-20-11-14-26(15-12-20)17-18-6-2-1-3-7-18/h1-3,6-7,10,13,16,20-21H,4-5,8-9,11-12,14-15,17H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAWXZRRZREWGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC(=C2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpiperidin-4-yl)-2-(cyclopentyloxy)isonicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-3-oxo-4-[2-oxo-2-(propylamino)ethyl]piperazine-1-carboxamide](/img/structure/B2425711.png)

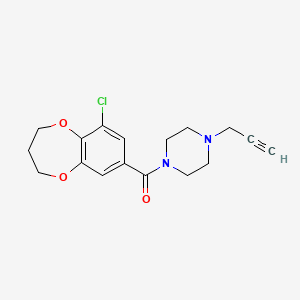
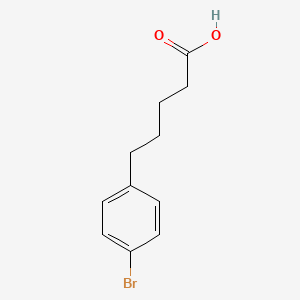
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2425720.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide](/img/structure/B2425721.png)

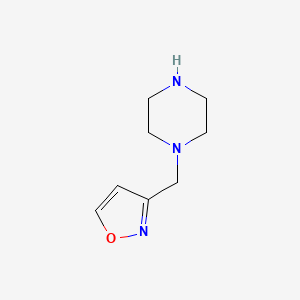
![2-{2-[(2,2,2-Trifluoroethyl)amino]acetamido}pent-4-enoic acid hydrochloride](/img/structure/B2425729.png)
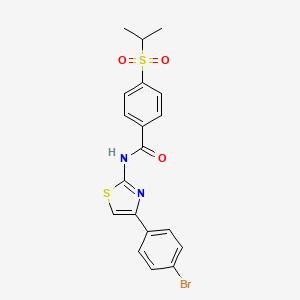


![4-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2425733.png)
